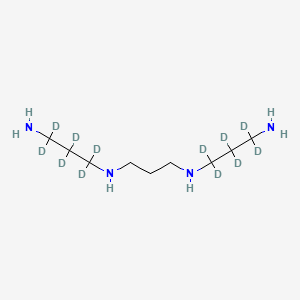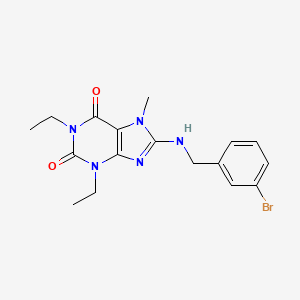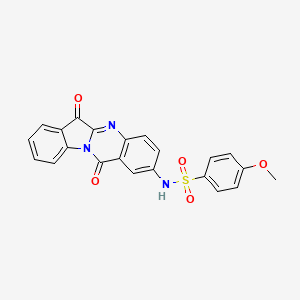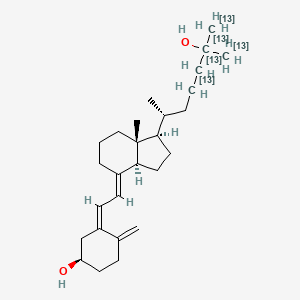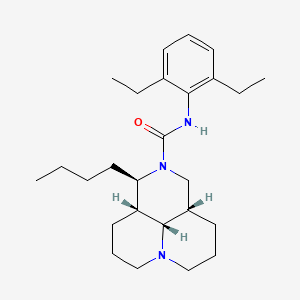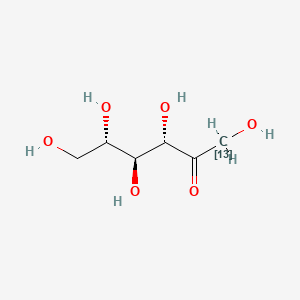
L-Psicose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Psicose-13C is a rare sugar that is isotopically labeled with carbon-13 This compound is a stereoisomer of D-fructose and is found in very small quantities in nature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Psicose-13C can be synthesized through several methods. One common approach involves the isomerization of D-fructose using enzymatic or chemical methods. Enzymatic isomerization typically employs D-tagatose 3-epimerase, which converts D-fructose to L-Psicose under mild conditions . Chemical methods may involve the use of strong bases or acids to catalyze the isomerization process.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to produce L-Psicose from glucose through a series of phosphorylation, epimerization, and dephosphorylation steps . This method offers a sustainable and efficient alternative to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
L-Psicose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield acids, while reduction reactions produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
L-Psicose-13C has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Psicose-13C involves its interaction with various metabolic pathways. It is metabolized similarly to other sugars but has unique properties due to its isotopic labeling. The carbon-13 label allows for precise tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy . This compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby modulating energy production and storage .
Comparaison Avec Des Composés Similaires
L-Psicose-13C can be compared with other rare sugars such as L-sorbose, D-tagatose, and D-allulose. While all these sugars share similar structural features, this compound is unique due to its isotopic labeling with carbon-13, which enhances its utility in metabolic studies and isotopic labeling experiments . Additionally, this compound has distinct metabolic effects compared to its counterparts, making it a valuable tool in research .
List of Similar Compounds
- L-Sorbose
- D-Tagatose
- D-Allulose
This compound stands out among these compounds due to its unique isotopic labeling and specific applications in scientific research.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i2+1 |
Clé InChI |
BJHIKXHVCXFQLS-OVAIMRFKSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


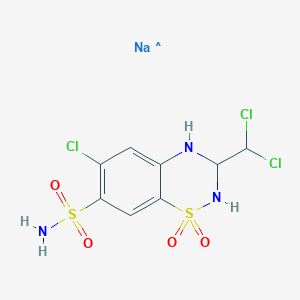
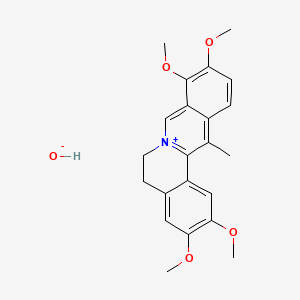
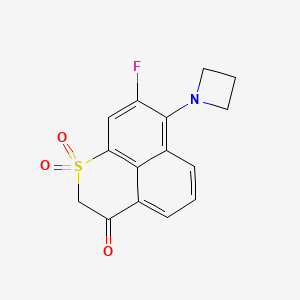
![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
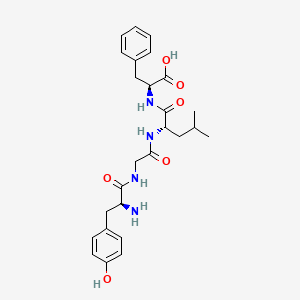
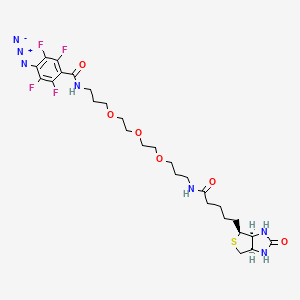
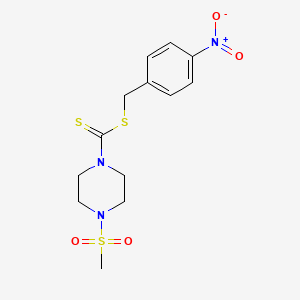
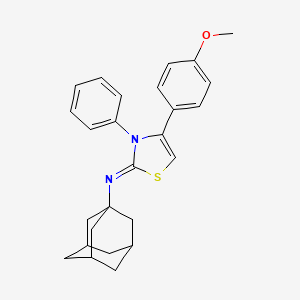
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
